molecular formula C24H21ClN2O3 B11648762 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11648762
M. Wt: 420.9 g/mol
InChI Key: GPKWDRMEUXTLNI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic scaffold combining pyrazole and benzoxazine moieties. Key structural features include:

  • Substituents: A 4-chlorophenyl group at position 5, a 4-methoxyphenyl group at position 2, and a methoxy group at position 7.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O3/c1-28-18-9-5-15(6-10-18)21-14-22-20-13-19(29-2)11-12-23(20)30-24(27(22)26-21)16-3-7-17(25)8-4-16/h3-13,22,24H,14H2,1-2H3

InChI Key

GPKWDRMEUXTLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the methoxy and chlorophenyl groups . The reaction conditions often involve the use of catalysts such as vitamin B1, which facilitates the condensation reaction under mild conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Methoxy vs. Halogen Substitutions : The 9-methoxy group in the target compound likely enhances electron-donating effects compared to 9-chloro () or 9-bromo () analogs, which may improve stability in oxidative environments .
  • Positional Isomerism : The 9-methoxy group (target) vs. 7-methoxy () alters the electron density distribution in the benzoxazine ring, impacting π-π stacking interactions .

Biological Activity

The compound 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, antitumor, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C23H18Cl2N2O2
  • SMILES : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl
  • InChI : InChI=1S/C23H18Cl2N2O2/c1-28-18-9-4-14(5-10-18)20-13-21-19-12-17(25)8-11-22(19)29-23(27(21)26-20)15-2-6-16(24)7-3-15/h2-12,21,23H,13H2,1H3

Antimicrobial Activity

Recent studies have indicated that derivatives of the pyrazolo[1,5-c][1,3]benzoxazine scaffold exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25

Antitumor Activity

The antitumor potential of this compound has been explored through various assays:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including Mia PaCa-2 and PANC-1. The IC50 values were calculated through MTT assays.
Cell LineIC50 (µM)
Mia PaCa-212.5
PANC-110.0

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focus of research:

  • Acetylcholinesterase Inhibition : The compound exhibited significant inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
EnzymeInhibition (%) at 100 µM
Acetylcholinesterase75%

Structure-Activity Relationship (SAR)

The structure of the compound provides insights into its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and may contribute to increased membrane permeability.
  • Methoxy Substituents : These groups are known to improve binding affinity to biological targets.

Study on Antimicrobial Properties

In a study conducted by Omar et al. (2020), a series of pyrazolo derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structural features to 5-(4-Chlorophenyl)-9-methoxy exhibited promising antibacterial properties against Gram-positive and Gram-negative bacteria .

Study on Antitumor Effects

A research team evaluated the antitumor effects of various derivatives on human cancer cell lines. The findings suggested that modifications in the benzoxazine ring significantly influenced cytotoxicity levels .

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